4-Bromo-8-ethyl-2-phenylquinoline
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Overview
Description
4-Bromo-8-ethyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C17H14BrN and a molecular weight of 312.2 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities . Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-Bromo-8-ethyl-2-phenylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline and aldehydes as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring . Industrial production methods may involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
4-Bromo-8-ethyl-2-phenylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Coupling Reactions: The compound can participate in cross-coupling reactions with various organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-8-ethyl-2-phenylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-8-ethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-Bromo-8-ethyl-2-phenylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
2-Phenylquinoline: A closely related compound with similar chemical properties but lacking the bromine and ethyl substituents.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1189107-05-8 |
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Molecular Formula |
C17H14BrN |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
4-bromo-8-ethyl-2-phenylquinoline |
InChI |
InChI=1S/C17H14BrN/c1-2-12-9-6-10-14-15(18)11-16(19-17(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3 |
InChI Key |
WIVPYYYSPAIWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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